molecular formula C26H44 B576925 (5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene CAS No. 14949-19-0

(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

Cat. No.: B576925
CAS No.: 14949-19-0
M. Wt: 356.638
InChI Key: PANBRBVZZLZHLD-SYHOONMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is a chemical compound with the molecular formula C26H44 It is a derivative of cholesterol, characterized by the absence of a methyl group at the 21st position and the presence of a double bond at the 24th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene typically involves the selective removal of the 21-methyl group from cholesterol or its derivatives. This can be achieved through a series of chemical reactions, including oxidation, reduction, and elimination processes. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and yield. This can include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene can undergo various chemical reactions, including:

    Oxidation: Conversion to ketones or alcohols using oxidizing agents.

    Reduction: Hydrogenation to remove double bonds.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its effects on cellular processes and membrane dynamics.

    Medicine: Investigated for potential therapeutic applications, including as a steroid hormone analog.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in cholesterol metabolism and steroid biosynthesis. The compound’s effects on cellular membranes and signaling pathways are also areas of active research.

Comparison with Similar Compounds

Similar Compounds

  • 24-Nor-5beta-chol-22-ene-3alpha,7alpha-diol
  • Cholesterol
  • Desmosterol

Uniqueness

(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The absence of the 21-methyl group and the presence of a double bond at the 24th position differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.

Properties

CAS No.

14949-19-0

Molecular Formula

C26H44

Molecular Weight

356.638

IUPAC Name

(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C26H44/c1-19(2)9-5-6-10-21-13-15-23-22-14-12-20-11-7-8-17-25(20,3)24(22)16-18-26(21,23)4/h9,20-24H,5-8,10-18H2,1-4H3/t20-,21+,22+,23+,24+,25+,26-/m1/s1

InChI Key

PANBRBVZZLZHLD-SYHOONMVSA-N

SMILES

CC(=CCCCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C

Synonyms

21-Nor-5α-cholest-24-ene

Origin of Product

United States

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